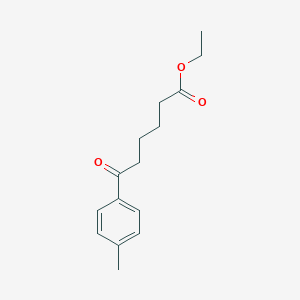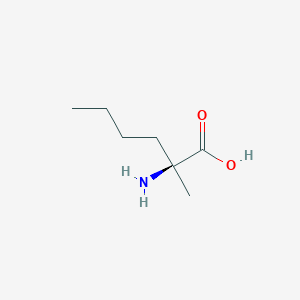![molecular formula C21H41N5O7 B009146 4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine;4-(2-nitrobutyl)morpholine CAS No. 37304-88-4](/img/structure/B9146.png)
4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine;4-(2-nitrobutyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Bioban P-1487 is composed of two main active ingredients: 4-(2-nitrobutyl)morpholine and 4,4’-(2-ethyl-2-nitrotrimethylene)dimorpholine . The synthetic routes and reaction conditions for these compounds involve the nitration of morpholine derivatives. Industrial production methods typically involve the controlled nitration of morpholine in the presence of suitable solvents and catalysts to achieve the desired product composition .
Chemical Reactions Analysis
Bioban P-1487 undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized under specific conditions.
Reduction: The nitro groups can also be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles like alkyl halides for substitution reactions . The major products formed from these reactions include amines, oxidized nitro compounds, and substituted morpholine derivatives .
Scientific Research Applications
Bioban P-1487 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bioban P-1487 involves the disruption of microbial cell membranes and inhibition of essential enzymatic processes . The nitro groups in the compound interact with microbial proteins and enzymes, leading to cell death. The molecular targets include cell membrane proteins and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Bioban P-1487 is unique due to its dual active ingredients, 4-(2-nitrobutyl)morpholine and 4,4’-(2-ethyl-2-nitrotrimethylene)dimorpholine . Similar compounds include:
KATHON 886 MW Biocide: Contains 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, effective against bacteria and fungi.
BIOBAN SP 100 Antimicrobial: Contains sodium o-phenylphenate, providing broad-spectrum protection.
BIOBAN O 45 Antimicrobial: Contains 2-n-octyl-4-isothiazolin-3-one, a broad-spectrum fungicide.
KORDEK LX 5000 Biocide: Contains 2-methyl-4-isothiazolin-3-one, effective against bacteria and mycobacteria.
Bioban P-1487 stands out due to its effectiveness in both oil and water phases, providing long-lasting protection at the oil/water interface .
Properties
CAS No. |
37304-88-4 |
|---|---|
Molecular Formula |
C21H41N5O7 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine;4-(2-nitrobutyl)morpholine |
InChI |
InChI=1S/C13H25N3O4.C8H16N2O3/c1-2-13(16(17)18,11-14-3-7-19-8-4-14)12-15-5-9-20-10-6-15;1-2-8(10(11)12)7-9-3-5-13-6-4-9/h2-12H2,1H3;8H,2-7H2,1H3 |
InChI Key |
RFUIWOPDUBEIOE-UHFFFAOYSA-N |
SMILES |
CCC(CN1CCOCC1)[N+](=O)[O-].CCC(CN1CCOCC1)(CN2CCOCC2)[N+](=O)[O-] |
Canonical SMILES |
CCC(CN1CCOCC1)[N+](=O)[O-].CCC(CN1CCOCC1)(CN2CCOCC2)[N+](=O)[O-] |
Key on ui other cas no. |
37304-88-4 |
Synonyms |
4-(2-Nitrobutyl)morpholine - 4,4'-(2-ethyl-nitrotrimethylene)dimorpholine mixture; P 1487; BIOBANP1487; 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine mixt. with 4-(2-nitrobutyl)morpholine; Epa pesticide chemical code 100802; Morpholine, 4,4'-(2-e |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)






